5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-2-propan-2-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKLVQVDIXCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333872-58-4 | |
| Record name | 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- 2,4,5-Trichloropyrimidine is a frequently used precursor, allowing selective substitution at positions 2, 4, and 5.
- 2,4-Dimethoxypyrimidine derivatives serve as intermediates for selective chlorination and subsequent functional group modifications.
- Chloro-heterocyclic carboxylic acids are used as intermediates for coupling with amines to form carboxamide functionalities.
Selective Chlorination and Dechlorination
- Selective chlorination at position 5 can be achieved using reagents such as N-chlorosuccinimide (NCS) under acidic conditions.
- Selective removal of chlorine atoms at other positions (e.g., position 3 in related pyridine derivatives) has been reported using controlled reaction conditions to yield 5-chloro substituted products with high regioselectivity and yield.
Introduction of the Isopropyl Group at Position 2
- The isopropyl substituent is introduced via nucleophilic substitution or by using isopropyl-containing amines or alkylating agents.
- For example, nucleophilic aromatic substitution (SNAr) reactions of 2,4,5-trichloropyrimidine with isopropyl derivatives under basic conditions can selectively replace chlorine at position 2 with the isopropyl group.
Formation of the Carboxamide Group at Position 4
- The carboxamide group is typically introduced by coupling the corresponding pyrimidine-4-carboxylic acid or its activated derivative (e.g., acid chloride or ester) with ammonia or primary/secondary amines.
- Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) facilitate amide bond formation under mild conditions.
- Ammonolysis of pyrimidine carboxylic esters or acid derivatives followed by deprotection steps yields the target carboxamide functionality.
Representative Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination of 2,4-dimethoxypyrimidine to introduce chlorine at position 5 | N-chlorosuccinimide (NCS), acidic medium, controlled temperature | 5-chloro-2,4-dimethoxypyrimidine intermediate |
| 2 | Demethylation of methoxy groups at positions 2 and 4 | Acidic hydrolysis | 5-chloro-2,4-dihydroxypyrimidine intermediate |
| 3 | Substitution of hydroxyl at position 2 with isopropyl group | Nucleophilic substitution with isopropyl reagent or isopropylamine | 5-chloro-2-(propan-2-yl)pyrimidine-4-ol intermediate |
| 4 | Conversion of hydroxyl group at position 4 to carboxylic acid or acid chloride | Oxidation or chlorination (e.g., SOCl2) | 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid |
| 5 | Coupling with ammonia or amines to form carboxamide | Ammonia or amine, coupling reagent (e.g., HATU), base | 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (target compound) |
This route is consistent with industrially feasible syntheses emphasizing short steps, high yields, and regioselectivity.
Reaction Conditions and Optimization
- Solvents: Common solvents include isopropanol, ethanol, methanol, and dichloromethane depending on the step.
- Temperature: Reactions are typically conducted at reflux or controlled temperatures (e.g., 80 °C for nucleophilic substitutions).
- Catalysts and Additives: Acidic catalysts (e.g., HCl) or bases (e.g., DIPEA) are used to promote substitution or coupling reactions.
- Purification: Recrystallization from water, methanol, or ethanol is employed to purify intermediates and final products.
Analytical Characterization
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.
- Infrared Spectroscopy (IR): Identifies functional groups, especially the carboxamide carbonyl stretch.
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and chemical environment of protons and carbons.
- Chromatography (HPLC/GC): Assesses purity and monitors reaction progress.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The synthetic routes emphasize short, high-yielding steps compatible with scale-up for industrial production.
- Use of selective chlorination and substitution reactions allows precise control over substitution patterns, critical for biological activity.
- Coupling reactions using modern reagents like HATU enable efficient amide bond formation under mild conditions.
- The methodologies provide flexibility to synthesize structural analogues by varying substituents, facilitating structure-activity relationship (SAR) studies in drug discovery.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the chlorine or other positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is often utilized in the synthesis of other pyrimidine derivatives and related compounds.
Synthetic Routes
The synthesis typically involves chlorination reactions using agents like thionyl chloride or phosphorus pentachloride, followed by purification methods such as recrystallization or column chromatography. These methods are optimized in industrial settings for high yield and purity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide. Research indicates that this compound can inhibit COX-2 activity, a key enzyme involved in inflammation. The IC50 values reported for related compounds suggest significant potential for treating inflammatory conditions .
Cancer Research
The compound has shown promise as an inhibitor of SHP2, a protein involved in cancer cell signaling pathways. Inhibiting SHP2 can disrupt cellular proliferation associated with hyperproliferative diseases, including various cancers. This makes 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that related pyrimidine compounds exhibited potent anti-inflammatory effects by inhibiting COX enzymes. The research found that modifications to the pyrimidine structure could enhance or diminish this activity .
Case Study: Cancer Treatment Potential
Clinical investigations into the efficacy of SHP2 inhibitors have revealed that compounds similar to 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide show promise in preclinical models for treating various cancers. These studies emphasize the need for further exploration into their pharmacokinetic properties and safety profiles .
Mechanism of Action
The mechanism by which 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide with related compounds:
Substituent Variations at Position 2
5-Chloro-2-(4-fluorobenzylsulfanyl)pyrimidine-4-carboxamide ():
- Substituent : A 4-fluorobenzylsulfanyl group replaces the isopropyl group.
- Impact : The sulfur atom and fluorinated aromatic ring increase lipophilicity and metabolic stability. The sulfanyl group may participate in hydrogen bonding or π-π stacking, enhancing binding affinity in enzyme inhibition (e.g., kinase targets) .
- Molecular Formula : C₁₉H₁₆ClFN₃O₂S.
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide ():
- Substituent : Ethylsulfanyl group at position 2 and a methoxyphenyl carboxamide.
- Impact : The methoxy group improves water solubility, while the ethylsulfanyl moiety balances lipophilicity. This compound is used in high-throughput screening for drug discovery due to its moderate polarity .
- Molecular Formula : C₁₄H₁₄ClN₃O₂S.
- 5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid (): Substituent: Furan-methylamino group at position 2 and a carboxylic acid at position 3. Impact: The carboxylic acid increases acidity (pKa ~4–5), favoring ionization at physiological pH, which may reduce cellular uptake compared to carboxamide derivatives .
Substituent Variations at Position 4
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid (): Substituent: Carboxylic acid instead of carboxamide. Impact: The carboxylic acid group enhances hydrogen-bond donor capacity but reduces bioavailability due to higher polarity. This derivative is more suited for metal-organic framework (MOF) synthesis or coordination chemistry .
-
- Substituent : Complex pyrazole and sulfonamide groups appended to the pyrimidine core.
- Impact : The sulfonamide and pyrazole moieties confer potent kinase inhibitory activity, making encorafenib a clinically approved BRAF inhibitor. This highlights how bulky substituents at position 4 can drive therapeutic specificity .
Electronic and Steric Effects
- Halogen Substitution : Bromine or fluorine at position 5 (e.g., ) increases electron-withdrawing effects, polarizing the pyrimidine ring and enhancing reactivity in nucleophilic substitution reactions .
- Steric Hindrance : The isopropyl group in the target compound provides moderate steric bulk compared to bulkier substituents (e.g., benzylsulfanyl in ), which may limit binding in constrained enzymatic pockets.
Structural and Physicochemical Data Table
Research Implications
- Drug Design : The carboxamide group in the target compound is advantageous for protease or kinase inhibition due to its H-bonding capability, whereas sulfanyl or aryl groups () may optimize pharmacokinetics .
- Computational Analysis: Tools like Multiwfn () can model electron density and noncovalent interactions () to predict reactivity and binding modes of these pyrimidines .
Biological Activity
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and an isopropyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide, summarizing recent research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide is . Its structure includes a pyrimidine ring, a carboxamide functional group, and a chloro substituent, which contribute to its unique chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 201.64 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with solvent |
| LogP (octanol-water partition) | Not specified |
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide, exhibit promising anticancer properties. For instance, related compounds have shown significant inhibition of cancer cell lines through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 12 μM for a structurally similar compound, indicating moderate efficacy against this cancer type .
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for anti-inflammatory properties. In vitro assays have shown that some derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-2 IC50 (μM) | Reference |
|---|---|---|
| 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide | Not specified | |
| Celecoxib | 0.04 ± 0.01 |
The mechanism by which 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide exerts its biological effects may involve interactions with specific enzymes or receptors. The presence of the chloro group may enhance its binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the pyrimidine ring or substituents can significantly affect potency and selectivity against biological targets.
Key Findings in SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups such as halogens can enhance the biological activity by increasing lipophilicity and improving receptor binding.
- Positioning of Functional Groups : The position of substituents on the pyrimidine ring plays a critical role in determining the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrimidine core can be functionalized using chloro-substituted intermediates, followed by carboxamide formation via aminolysis of esters or acid chlorides. Key reagents include LiAlH₄ for reductions or KMnO₄ for oxidations, with temperature and solvent polarity critically affecting regioselectivity .
- Data Example : Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate (a structural analog) is synthesized under anhydrous conditions using DMF as a solvent, achieving >80% yield at 60°C .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions on the pyrimidine ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm), and IR spectroscopy identifies functional groups like the carboxamide (-CONH₂) .
Q. How does the chlorine substituent at position 5 influence reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at position 4, facilitating nucleophilic attacks. For instance, Suzuki-Miyaura coupling at this position requires Pd(PPh₃)₄ as a catalyst and arylboronic acids, with DMF/H₂O as a biphasic solvent system .
Advanced Research Questions
Q. What computational strategies are used to predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies. Reaction path sampling, combined with machine learning, identifies optimal conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts .
- Case Study : ICReDD’s workflow reduced optimization time for a related pyrimidine derivative by 40% using Gaussian-based simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
